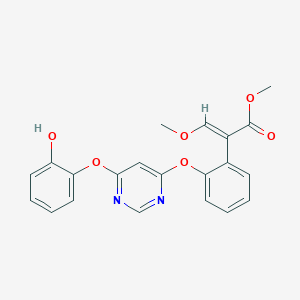

(E)-Methyl 2-(2-((6-(2-hydroxyphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate

Description

This compound is a β-methacrylate derivative with a pyrimidinyloxy-phenyl core and a 2-hydroxyphenoxy substituent. It belongs to the strobilurin class of fungicides, which inhibit mitochondrial respiration in fungi by binding to the Qo site of cytochrome bc₁ . The (E)-configuration of the methoxyacrylate group is critical for bioactivity, as seen in its structural analogs like azoxystrobin .

Properties

CAS No. |

131860-40-7 |

|---|---|

Molecular Formula |

C21H18N2O6 |

Molecular Weight |

394.4 g/mol |

IUPAC Name |

methyl (E)-2-[2-[6-(2-hydroxyphenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate |

InChI |

InChI=1S/C21H18N2O6/c1-26-12-15(21(25)27-2)14-7-3-5-9-17(14)28-19-11-20(23-13-22-19)29-18-10-6-4-8-16(18)24/h3-13,24H,1-2H3/b15-12+ |

InChI Key |

YNADFEGFUROIDY-NTCAYCPXSA-N |

Isomeric SMILES |

CO/C=C(\C1=CC=CC=C1OC2=CC(=NC=N2)OC3=CC=CC=C3O)/C(=O)OC |

Canonical SMILES |

COC=C(C1=CC=CC=C1OC2=CC(=NC=N2)OC3=CC=CC=C3O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 2-(2-((6-(2-hydroxyphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrimidinyl-oxy Intermediate: This step involves the reaction of 2-hydroxyphenol with 4-chloropyrimidine under basic conditions to form 6-(2-hydroxyphenoxy)pyrimidine.

Esterification: The intermediate is then reacted with 2-bromo-3-methoxyacrylic acid methyl ester in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 2-(2-((6-(2-hydroxyphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The acrylate ester can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of 2-(2-((6-(2-hydroxyphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylic acid.

Reduction: Formation of 2-(2-((6-(2-hydroxyphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxypropanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (E)-Methyl 2-(2-((6-(2-hydroxyphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate is studied for its potential as a bioactive molecule. Its interactions with various biological targets can lead to the discovery of new drugs or therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where these targets are implicated.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (E)-Methyl 2-(2-((6-(2-hydroxyphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate involves its interaction with specific molecular targets. The hydroxyphenoxy and pyrimidinyl-oxy groups can form hydrogen bonds and other interactions with proteins or enzymes, modulating their activity. The acrylate ester group can undergo hydrolysis, releasing active metabolites that further exert biological effects.

Comparison with Similar Compounds

Structural Modifications and Key Substituents

The table below highlights structural differences between the target compound and its analogs:

Key Observations:

- Bioactivity: Azoxystrobin’s 2-cyanophenoxy group enhances lipophilicity, improving membrane penetration and fungicidal efficacy . The target compound’s 2-hydroxyphenoxy group may reduce logP, affecting bioavailability but offering better hydrogen-bonding interactions with fungal enzymes.

- Toxicity: Chlorinated analogs (e.g., CAS 131860-97-4) carry skin sensitization risks (H317) , while the hydroxyphenoxy variant likely has lower toxicity due to reduced electrophilicity.

- Synthesis: The target compound can be synthesized via coupling 2-hydroxyphenol with (E)-methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate, a method that reduces hazardous waste compared to cyanophenol-based routes .

Physicochemical and Environmental Properties

- However, its CMC (critical micelle concentration) may be higher than chlorinated derivatives, as seen in quaternary ammonium analogs .

- Stability: Chlorinated pyrimidine derivatives exhibit greater hydrolytic stability, whereas hydroxyphenoxy groups may undergo oxidation or conjugation in environmental matrices .

- Environmental Persistence: The hydroxyl group could enhance biodegradability, reducing soil half-life compared to cyanophenoxy or chlorinated analogs .

Biological Activity

(E)-Methyl 2-(2-((6-(2-hydroxyphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate is a complex organic compound that exhibits potential biological activities due to its unique structural features. This compound is characterized by a methoxyacrylate moiety and a pyrimidin-4-yl group linked through a phenyl ether, suggesting various pharmacological applications. Its molecular formula is C21H18N2O6, with a molecular weight of 394.4 g/mol .

The biological activity of (E)-Methyl 2-(2-((6-(2-hydroxyphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate can be attributed to several mechanisms:

- Antitumoral Activity : Preliminary studies indicate that compounds with similar structural features exhibit growth inhibitory effects against various tumor cell lines. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation .

- Antimicrobial Properties : Compounds related to this structure have demonstrated antimicrobial activity, which may be relevant for developing new antibiotics or antifungal agents .

- Enzyme Inhibition : The presence of the pyrimidine moiety suggests potential interactions with enzymes involved in nucleotide metabolism, making it a candidate for further investigation in the context of antiviral therapies .

Predictive Models

Models such as PASS (Prediction of Activity Spectra for Substances) can be used to estimate the potential biological activities based on the compound's structural characteristics. These models predict various pharmacological profiles, including anti-inflammatory and anticancer activities .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on cancer cell lines using methods such as the MTT assay. Results from similar compounds suggest that (E)-Methyl 2-(2-((6-(2-hydroxyphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate may inhibit cell growth significantly at certain concentrations .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique aspects of (E)-Methyl 2-(2-((6-(2-hydroxyphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-(2-Hydroxyphenoxy)pyrimidin-4-ol | Hydroxyl group on phenolic ring | Enhanced solubility and bioactivity |

| Methyl 3-methoxyacrylate | Simple acrylate structure | Lacks complex heterocyclic moiety |

| Phenyl ether derivatives | General class sharing ether linkages | Varying biological activities based on substituents |

The combination of multiple functional groups in (E)-Methyl 2-(2-((6-(2-hydroxyphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate may synergistically contribute to its biological activity, distinguishing it from simpler analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.